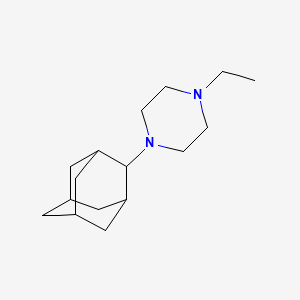![molecular formula C23H15N3O B5802017 2,4-diphenylpyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)
2,4-diphenylpyrimido[2,1-b]quinazolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenylpyrimido[2,1-b]quinazolin-6-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused ring structure, which includes a pyrimidine ring and a quinazoline ring The presence of phenyl groups at the 2 and 4 positions of the pyrimido[2,1-b]quinazolin-6-one core enhances its chemical stability and biological activity
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as quinazoline derivatives, have been reported to exhibit considerable antiproliferative activity against various cancer cell lines .
Mode of Action
Quinazoline derivatives, which share a similar structure, are known to interact with their targets and cause changes that lead to antiproliferative activity .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways that lead to their antiproliferative effects .
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
Quinazoline derivatives, which share a similar structure, have been reported to exhibit antiproliferative activity against various cancer cell lines .
Métodos De Preparación
The synthesis of 2,4-diphenylpyrimido[2,1-b]quinazolin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with benzaldehyde derivatives to form the intermediate Schiff base, followed by cyclization under acidic conditions to yield the desired quinazolinone structure . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2,4-Diphenylpyrimido[2,1-b]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional fused ring systems.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
2,4-Diphenylpyrimido[2,1-b]quinazolin-6-one can be compared with other similar compounds in the quinazolinone family:
Thiazolo-[2,3-b]quinazolin-6-one: This compound also exhibits anticancer activity but has a different mechanism of action, targeting different molecular pathways.
Quinazoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and therapeutic potential.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but differ in their pharmacological properties and applications.
Propiedades
IUPAC Name |
2,4-diphenylpyrimido[2,1-b]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c27-22-18-13-7-8-14-19(18)24-23-25-20(16-9-3-1-4-10-16)15-21(26(22)23)17-11-5-2-6-12-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWSPCAXLKXOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4C(=O)N23)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5801941.png)

![N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide](/img/structure/B5801968.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B5801987.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)





![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(naphthalen-2-yloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
